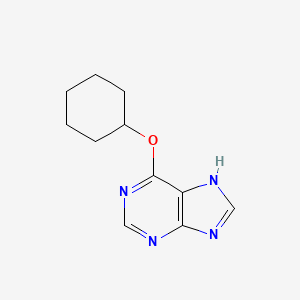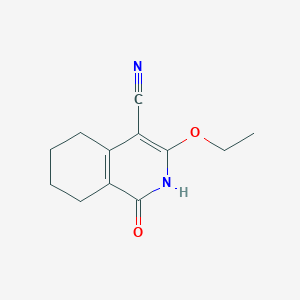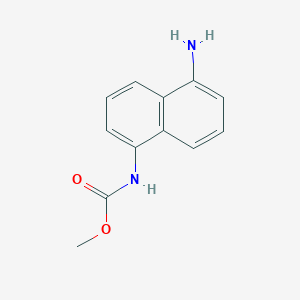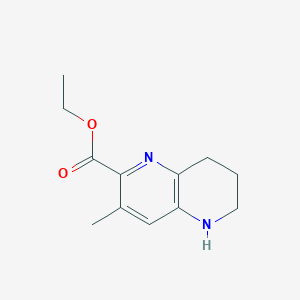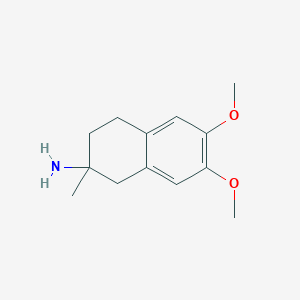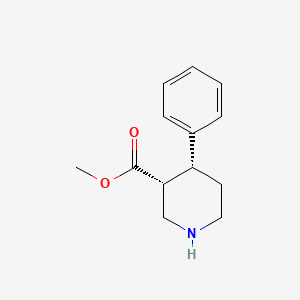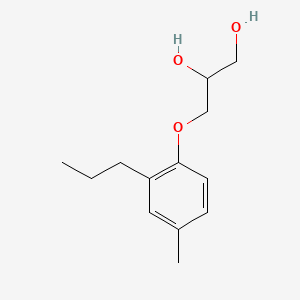![molecular formula C10H8N4S B11885772 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione CAS No. 19855-00-6](/img/structure/B11885772.png)
4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione makes it a valuable compound in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione typically involves the following steps :
Starting Material: The synthesis begins with 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Nucleophilic Substitution: This compound undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
科学的研究の応用
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has several scientific research applications :
Antiviral Agents: It has shown potential as an antiviral agent against various viruses.
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
DNA Intercalation: The compound can intercalate into DNA, making it useful in studying DNA interactions and developing DNA-targeted therapies.
作用機序
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
類似化合物との比較
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione can be compared with other similar compounds in the triazoloquinoxaline family :
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a chloro group instead of a methyl group.
8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group at a different position.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure but with a thiol group instead of a thione group.
The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
19855-00-6 |
|---|---|
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC名 |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione |
InChI |
InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
InChIキー |
IGXZBFYNGRQBPI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N3C1=NNC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
